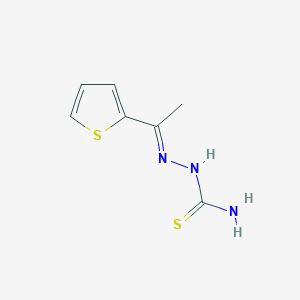

2-Acetylthiophene thiosemicarbazone

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(1-thiophen-2-ylethylideneamino)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3S2/c1-5(9-10-7(8)11)6-3-2-4-12-6/h2-4H,1H3,(H3,8,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJVHAJJEMJNPHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=S)N)C1=CC=CS1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5351-71-3 |

Source

|

| Record name | 2-[1-(2-Thienyl)ethylidene]hydrazinecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5351-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

synthesis and characterization of 2-acetylthiophene thiosemicarbazone

An In-depth Technical Guide on the Synthesis and Characterization of 2-Acetylthiophene (B1664040) Thiosemicarbazone

Abstract

This technical guide provides a comprehensive overview of the , a molecule of significant interest due to its versatile coordination chemistry and promising biological activities. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry and drug development. It outlines a detailed experimental protocol for its synthesis via the condensation of 2-acetylthiophene with thiosemicarbazide (B42300). Furthermore, it details the analytical techniques used for its structural elucidation and characterization, including FT-IR, NMR, and UV-Vis spectroscopy. The compound's known biological properties, such as its antimicrobial and anticancer activities, are also discussed. All quantitative data are summarized for clarity, and workflows are visualized using diagrams to facilitate understanding.

Introduction

Thiosemicarbazones are a class of compounds characterized by the C=N-NH-C(=S)NH2 functional group. They are formed by the condensation reaction between a thiosemicarbazide and a suitable aldehyde or ketone. These molecules are of considerable interest due to their wide range of pharmacological properties, including antibacterial, antifungal, antiviral, and antitumor activities.[1][2] The biological efficacy of thiosemicarbazones is often attributed to their ability to form stable chelate complexes with transition metal ions.[1]

2-Acetylthiophene thiosemicarbazone (2-HATT) is a heterocyclic thiosemicarbazone derived from 2-acetylthiophene. Its structure, featuring a thiophene (B33073) ring, an azomethine group (-C=N), and a thione group (-C=S), makes it an excellent ligand for coordinating with metal centers.[3][4] This guide provides a detailed methodology for its synthesis and a thorough analysis of its physicochemical and spectroscopic properties.

Synthesis of this compound

The synthesis of this compound is typically achieved through a straightforward condensation reaction between 2-acetylthiophene and thiosemicarbazide. The reaction is generally carried out in an alcoholic solvent and may be catalyzed by a few drops of acid.

Synthesis Workflow

The following diagram illustrates the synthetic pathway from the starting materials to the final product.

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is based on established methods for thiosemicarbazone synthesis.[5]

-

Preparation of Reactant Solution: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 2-acetylthiophene (1.26 g, 10 mmol) in hot ethanol (30 mL).

-

Addition of Thiosemicarbazide: To this solution, add a hot ethanolic solution of thiosemicarbazide (0.91 g, 10 mmol in 20 mL of ethanol).

-

Reaction: Add a few drops of glacial acetic acid to catalyze the reaction. Heat the resulting mixture to reflux with constant stirring for approximately 2-3 hours.

-

Monitoring: The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The solid product that precipitates out is collected by vacuum filtration.

-

Purification: Wash the crude product with cold ethanol and then diethyl ether. For further purification, the product can be recrystallized from hot ethanol to yield a pure crystalline solid.

-

Drying: Dry the purified product in a desiccator over anhydrous CaCl2.

Characterization Data

The structure and purity of the synthesized this compound are confirmed using various analytical and spectroscopic techniques. The key quantitative data are summarized in the table below.

| Parameter | Value / Characteristic Bands |

| Physical Appearance | Pale yellow or off-white crystalline solid |

| Yield | ~60-85% |

| Melting Point | 186-187 °C (for the related semicarbazone)[6] |

| Molecular Formula | C7H9N3S2 |

| Molecular Weight | 199.29 g/mol |

| FT-IR (KBr, cm⁻¹) | ~3410 (N-H stretch, NH2), ~3250 (N-H stretch, secondary amine), ~1600 (C=N stretch, azomethine), ~1320 (C=S stretch, thione), ~840 (C-S stretch, thiophene ring) |

| ¹H NMR (DMSO-d₆, ppm) | ~10.2 (s, 1H, -NH-), ~8.2 (s, 2H, -NH₂), ~7.6-7.1 (m, 3H, thiophene protons), ~2.4 (s, 3H, -CH₃) |

| ¹³C NMR (DMSO-d₆, ppm) | ~178.0 (C=S), ~148.0 (C=N), ~145.0 (C-thiophene), ~128.0-126.0 (CH-thiophene), ~14.5 (-CH₃) |

| UV-Vis (Ethanol, λmax) | ~275 nm, ~320 nm[7] |

Characterization Protocols

-

Melting Point: The melting point is determined using a standard melting point apparatus with an open capillary tube.

-

FT-IR Spectroscopy: The infrared spectrum is recorded on an FT-IR spectrometer using KBr pellets over a range of 4000-400 cm⁻¹.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 300 or 400 MHz spectrometer.[3] Samples are typically dissolved in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or chloroform (B151607) (CDCl₃), with tetramethylsilane (B1202638) (TMS) as the internal standard.

-

UV-Vis Spectroscopy: The electronic absorption spectrum is recorded using a UV-Vis spectrophotometer in a suitable solvent like ethanol or methanol (B129727) in the 200-800 nm range.[7]

-

Elemental Analysis: The percentages of carbon, hydrogen, nitrogen, and sulfur are determined using a CHNS elemental analyzer.

Biological Activity and Screening

This compound and its metal complexes have demonstrated notable biological activities. They are recognized as antimicrobial agents effective against a spectrum of Gram-positive and Gram-negative bacteria, as well as fungi.[8] Furthermore, certain complexes have shown promising antiproliferative activity against cancer cell lines, such as HeLa cells.[9]

Biological Screening Workflow

The typical workflow for evaluating the biological potential of the synthesized compound is depicted below.

Caption: General workflow for biological activity screening.

Conclusion

This guide has provided a detailed, practical framework for the . The straightforward synthetic procedure and the interesting chemical and biological properties of this compound make it a valuable building block for the development of new therapeutic agents and coordination complexes. The provided protocols and data serve as a solid foundation for researchers aiming to explore the potential of this versatile molecule in medicinal and materials science.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Platinum and palladium complexes of thiosemicarbazones derived of 2-acetylthiophene: Synthesis and spectral studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. Heteroleptic six-coordinate bismuth(iii) complexes with 2-acetylthiophene thiosemicarbazones: synthesis, characterization, and biological properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Crystal Structure Analysis of 2-Acetylthiophene Thiosemicarbazone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiosemicarbazones are a class of Schiff bases recognized for their diverse pharmacological activities, including potent antitumor, antibacterial, and antifungal properties. The compound 2-acetylthiophene (B1664040) thiosemicarbazone, derived from 2-acetylthiophene, is of significant interest in medicinal chemistry due to the established bioactivity of the thiophene (B33073) moiety. This technical guide provides a comprehensive overview of the crystal structure analysis of 2-acetylthiophene thiosemicarbazone, detailing its synthesis, crystallographic properties, and a putative mechanism of action. While a definitive crystal structure for this compound is not publicly available in the reviewed literature, this guide presents data from a closely related analogue, 2-acetylpyrrole (B92022) S-methyl-thiosemicarbazonium hydroiodide, to provide illustrative structural insights. Detailed experimental protocols for synthesis and a proposed signaling pathway for its anticancer activity are also presented.

Introduction

Thiosemicarbazones are characterized by the presence of a toxophoric N-N-C-S group. Their biological activity is often attributed to their ability to chelate metal ions, which can lead to the formation of redox-active complexes capable of generating reactive oxygen species (ROS), inhibiting crucial enzymes like ribonucleotide reductase, and ultimately inducing apoptosis in cancer cells. The incorporation of a thiophene ring, a sulfur-containing five-membered aromatic heterocycle, is a common strategy in drug design to enhance therapeutic efficacy. This document serves as a technical resource for researchers engaged in the study and development of thiosemicarbazone-based therapeutic agents.

Data Presentation: Crystallographic Analysis

As of the latest literature review, a complete single-crystal X-ray diffraction analysis of this compound has not been published. To provide a relevant structural context, this section presents crystallographic data for a structurally similar compound, 2-acetylpyrrole S-methyl-thiosemicarbazonium hydroiodide , which features a five-membered heterocyclic ring analogous to thiophene.[1] It is crucial to note that the substitution of the sulfur atom in the thiophene ring with a nitrogen atom in the pyrrole (B145914) ring, as well as the S-methylation and the presence of a hydroiodide counter-ion, will induce differences in bond lengths, bond angles, and overall crystal packing.

Table 1: Crystal Data and Structure Refinement for 2-acetylpyrrole S-methyl-thiosemicarbazonium hydroiodide.[1]

| Parameter | Value |

| Empirical formula | C₈H₁₃IN₄S |

| Formula weight | 339.19 |

| Temperature | 296(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| Unit cell dimensions | |

| a | 5.9563(4) Å |

| b | 12.8592(8) Å |

| c | 16.1795(10) Å |

| α | 90° |

| β | 99.450(1)° |

| γ | 90° |

| Volume | 1222.42(14) ų |

| Z | 4 |

| Density (calculated) | 1.844 Mg/m³ |

| Absorption coefficient | 2.76 mm⁻¹ |

| F(000) | 664 |

Table 2: Selected Bond Lengths (Å) for 2-acetylpyrrole S-methyl-thiosemicarbazonium hydroiodide.[1]

| Bond | Length (Å) |

| C7-N3 | 1.317(4) |

Note: A comprehensive list of bond lengths and angles was not available in the provided search results. The C7-N3 bond length is highlighted as it is indicative of a double bond character within the thiosemicarbazone moiety.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a condensation reaction between 2-acetylthiophene and thiosemicarbazide (B42300).

Materials:

-

2-acetylthiophene

-

Thiosemicarbazide

-

Ethanol (absolute)

-

Glacial acetic acid (catalytic amount)

Procedure:

-

Dissolve 2-acetylthiophene (1 equivalent) in hot ethanol.

-

In a separate flask, dissolve thiosemicarbazide (1 equivalent) in hot ethanol.

-

Add the thiosemicarbazide solution to the 2-acetylthiophene solution with continuous stirring.

-

Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

-

Reflux the mixture for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The resulting precipitate of this compound is collected by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Single Crystal Growth

Obtaining single crystals suitable for X-ray diffraction is a critical step in crystal structure analysis.

Procedure:

-

Prepare a saturated solution of purified this compound in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) at an elevated temperature.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the solution to cool slowly and undisturbed to room temperature. Slow evaporation of the solvent can also facilitate crystal growth.

-

Carefully collect the formed crystals and dry them.

Putative Signaling Pathway in Cancer Cells

The anticancer activity of thiosemicarbazones is believed to be multifactorial. A proposed signaling pathway leading to apoptosis is illustrated below. This pathway is based on the known mechanisms of similar thiosemicarbazone compounds.

References

Preliminary Biological Screening of Thiophene-Based Thiosemicarbazones: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene-based thiosemicarbazones are a class of organic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The unique structural features of the thiophene (B33073) ring, an aromatic five-membered heterocycle containing a sulfur atom, coupled with the versatile coordinating ability of the thiosemicarbazone moiety, contribute to their diverse pharmacological properties. These compounds have shown promise as antimicrobial, anticancer, and anticonvulsant agents, making them attractive scaffolds for the development of novel therapeutics. This technical guide provides a comprehensive overview of the preliminary biological screening of thiophene-based thiosemicarbazones, including detailed experimental protocols, a summary of quantitative biological data, and a visualization of the key signaling pathways involved in their mechanism of action.

Synthesis of Thiophene-Based Thiosemicarbazones

A general and widely adopted method for the synthesis of thiophene-based thiosemicarbazones involves the condensation reaction between a thiophene-aldehyde or thiophene-ketone and a thiosemicarbazide (B42300) derivative.[1][2]

General Experimental Protocol: Synthesis of 2-(Thiophen-2-ylmethylene)hydrazine-1-carbothioamide

This protocol describes the synthesis of a representative thiophene-based thiosemicarbazone.

Materials:

-

Thiophene-2-carboxaldehyde

-

Thiosemicarbazide

-

Concentrated Sulfuric Acid (catalytic amount)

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Büchner funnel and flask

-

Filter paper

-

Beakers

-

Melting point apparatus

Procedure:

-

In a 250 mL round-bottom flask, dissolve thiosemicarbazide (1.0 equivalent) in 50 mL of ethanol with gentle heating and stirring.

-

Once the thiosemicarbazide is completely dissolved, add a catalytic amount (2-3 drops) of concentrated sulfuric acid to the solution.

-

To this solution, add thiophene-2-carboxaldehyde (1.0 equivalent) dropwise while continuously stirring.

-

After the addition is complete, attach a reflux condenser to the flask and heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form.

-

If a precipitate does not form readily, the solution can be concentrated by rotary evaporation or by slowly adding cold distilled water until turbidity is observed, followed by cooling in an ice bath.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the purified product in a desiccator or a vacuum oven at a low temperature.

-

Determine the melting point of the synthesized compound and characterize its structure using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation: Biological Activities

The biological activities of thiophene-based thiosemicarbazones are typically quantified by determining their half-maximal inhibitory concentration (IC₅₀) for anticancer activity, minimum inhibitory concentration (MIC) for antimicrobial activity, and median effective dose (ED₅₀) for anticonvulsant activity. The following tables summarize representative quantitative data from various studies.

Table 1: Anticancer Activity of Thiophene-Based Thiosemicarbazones (IC₅₀ values in µM)

| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |

| 5-Nitro-thiophene-thiosemicarbazone (LNN-05) | HL-60 | 0.5 µg/mL | [3][4] |

| 5-Nitro-thiophene-thiosemicarbazone (LNN-05) | K-562 | 1.9 µg/mL | [3][4] |

| Thiazole-based thiosemicarbazone 9 | MCF-7 | 14.6 ± 0.8 | [5] |

| Thiazole-based thiosemicarbazone 11b | MCF-7 | 28.3 ± 1.5 | [5] |

| Benzodioxole-based thiosemicarbazone 5 | A549 | 10.67 ± 1.53 | [6] |

| Benzodioxole-based thiosemicarbazone 5 | C6 | 4.33 ± 1.04 | [6] |

| MeOIstPyrd | A431 | 0.9 | [7] |

Table 2: Antimicrobial Activity of Thiophene-Based Thiosemicarbazones (MIC values in µg/mL)

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Thiophene-derived compound S₁ | B. subtilis | 0.81 µM/mL | [8] |

| Thiophene-derived compound S₁ | S. aureus | 0.81 µM/mL | [8] |

| Thiophene-derived compound S₁ | E. coli | 0.81 µM/mL | [8] |

| Thiophene-derived compound S₁ | S. typhi | 0.81 µM/mL | [8] |

| Thiophene-derived compound S₄ | A. niger | 0.91 µM/mL | [8] |

| Thiophene-derived compound S₄ | C. albicans | 0.91 µM/mL | [8] |

| N-methyl thiosemicarbazone 8 | S. aureus | 39.68 | [9] |

| N-methyl thiosemicarbazone 8 | P. aeruginosa | 39.68 | [9] |

| Ag-thiosemicarbazone complex (T39) | E. coli | 0.018 | [10] |

| Ag-thiosemicarbazone complex (T39) | S. aureus | 0.018 | [10] |

Table 3: Anticonvulsant Activity of Thiophene-Based Derivatives (ED₅₀ values in mg/kg)

| Compound/Derivative | Seizure Model | ED₅₀ (mg/kg) | Reference |

| 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione derivative 4 | MES | 62.14 | [11] |

| 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione derivative 4 | 6 Hz | 75.59 | [11] |

| N-(2-hydroxyethyl)decanamide 1 | MES | 22.0 | [12] |

| N-(2-hydroxyethyl)palmitamide 2 | MES | 23.3 | [12] |

| N-(2-hydroxyethyl)stearamide 3 | MES | 20.5 | [12] |

Experimental Protocols for Biological Screening

The following sections provide detailed methodologies for the preliminary biological screening of thiophene-based thiosemicarbazones.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well microtiter plates

-

Test compound (thiophene-based thiosemicarbazone) dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in phosphate-buffered saline (PBS))

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Multi-channel pipette

-

Microplate reader

-

CO₂ incubator

Procedure:

-

Cell Seeding:

-

Culture the desired cancer cell line in a T-75 flask until it reaches 70-80% confluency.

-

Trypsinize the cells, resuspend them in fresh complete medium, and perform a cell count using a hemocytometer.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.

-

-

Compound Treatment:

-

Prepare a stock solution of the test compound in DMSO.

-

Perform serial dilutions of the stock solution in complete culture medium to obtain a range of desired concentrations.

-

After 24 hours of cell attachment, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compound.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (medium only).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

-

Plot a dose-response curve with the compound concentration on the x-axis and the percentage of cell viability on the y-axis.

-

Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth, from the dose-response curve.

-

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Test compound dissolved in a suitable solvent (e.g., DMSO)

-

Standard antimicrobial agent (positive control)

-

Sterile saline or PBS

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation:

-

From a fresh culture of the microorganism on an agar (B569324) plate, pick a few colonies and suspend them in sterile saline or PBS.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

-

Dilute this suspension in the appropriate broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Compound Dilution:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth medium. Typically, this is done by adding 100 µL of broth to all wells, then adding 100 µL of the stock solution to the first well, mixing, and transferring 100 µL to the next well, and so on.

-

-

Inoculation:

-

Add 100 µL of the prepared inoculum to each well of the microtiter plate containing the serially diluted compound.

-

Include a growth control well (inoculum in broth without any compound) and a sterility control well (broth only).

-

-

Incubation:

-

Incubate the plate at the appropriate temperature (e.g., 35-37°C for most bacteria) for 18-24 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

-

The results can also be read using a microplate reader by measuring the absorbance at 600 nm. The MIC is the lowest concentration that inhibits a certain percentage (e.g., 90%) of growth compared to the growth control.

-

Anticonvulsant Activity: Maximal Electroshock (MES) Test

The Maximal Electroshock (MES) test is a preclinical model used to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.[8][13][14]

Materials:

-

Rodents (mice or rats)

-

Electroconvulsive shock apparatus

-

Corneal or ear clip electrodes

-

Test compound suspended or dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

-

Standard anticonvulsant drug (e.g., phenytoin) as a positive control

-

Vehicle for the control group

-

Topical anesthetic (for corneal electrodes)

-

Saline solution

Procedure:

-

Animal Preparation and Dosing:

-

Acclimatize the animals to the laboratory conditions for at least a week before the experiment.

-

Divide the animals into groups (e.g., vehicle control, positive control, and different dose levels of the test compound).

-

Administer the test compound, positive control, or vehicle to the animals via an appropriate route (e.g., intraperitoneal or oral). The time between administration and the test should be based on the pharmacokinetic profile of the compound.

-

-

Induction of Seizure:

-

At the predetermined time after drug administration, apply the electrodes to the animal (either cornea or ear). If using corneal electrodes, apply a drop of topical anesthetic and saline to each cornea.

-

Deliver a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds).

-

-

Observation:

-

Immediately after the stimulus, observe the animal for the characteristic tonic-clonic seizure, paying close attention to the tonic hindlimb extension phase.

-

-

Endpoint and Data Analysis:

-

The endpoint of the test is the abolition of the tonic hindlimb extension. An animal is considered protected if this phase of the seizure is absent.

-

Record the number of protected animals in each group.

-

Calculate the percentage of protection for each dose of the test compound.

-

The ED₅₀ (the dose that protects 50% of the animals) can be calculated using probit analysis.

-

Signaling Pathways and Mechanisms of Action

The biological activities of thiophene-based thiosemicarbazones are attributed to their interaction with various cellular targets and modulation of key signaling pathways. The primary mechanisms of action for their anticancer effects include the induction of apoptosis, cell cycle arrest, and DNA intercalation.

Apoptosis Induction

Many thiophene-based thiosemicarbazones induce programmed cell death, or apoptosis, in cancer cells. This is often mediated through the intrinsic (mitochondrial) pathway.

Caption: Intrinsic apoptosis pathway induced by thiophene-based thiosemicarbazones.

Cell Cycle Arrest

Thiophene-based thiosemicarbazones can also halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, most commonly at the G1/S or G2/M phase.[15][16][17] This prevents the cells from entering the next phase of division.

Caption: Mechanism of cell cycle arrest by thiophene-based thiosemicarbazones.

DNA Intercalation

The planar aromatic structure of the thiophene ring and the conjugated system of the thiosemicarbazone moiety allow these molecules to intercalate between the base pairs of the DNA double helix.[3][4][18][19][20] This distortion of the DNA structure can interfere with DNA replication and transcription, ultimately leading to cell death.

Caption: DNA intercalation by thiophene-based thiosemicarbazones.

Conclusion

Thiophene-based thiosemicarbazones represent a promising class of compounds with a wide range of biological activities. This technical guide provides a foundational understanding of the preliminary biological screening of these compounds, including detailed experimental protocols for their synthesis and evaluation for anticancer, antimicrobial, and anticonvulsant activities. The provided quantitative data and visualizations of their mechanisms of action offer valuable insights for researchers and drug development professionals. Further investigation into the structure-activity relationships, optimization of lead compounds, and in-depth mechanistic studies are warranted to fully exploit the therapeutic potential of this versatile chemical scaffold.

References

- 1. Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 5-Nitro-Thiophene-Thiosemicarbazone Derivatives Present Antitumor Activity Mediated by Apoptosis and DNA Intercalation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. arkat-usa.org [arkat-usa.org]

- 13. storage.googleapis.com [storage.googleapis.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. 5-nitro-thiophene-thiosemicarbazone derivative induces cell death, cell cycle arrest, and phospho-kinase shutdown in pancreatic ductal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. G2/M Cell Cycle Arrest and Tumor Selective Apoptosis of Acute Leukemia Cells by a Promising Benzophenone Thiosemicarbazone Compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. mdpi.com [mdpi.com]

- 20. Study on the Interaction between Isatin-β-Thiosemicarbazone and Calf Thymus DNA by Spectroscopic Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectral Properties of 2-Acetylthiophene Thiosemicarbazone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral properties of 2-acetylthiophene (B1664040) thiosemicarbazone, a compound of interest in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectral characteristics, along with the experimental protocols for these analyses.

Introduction

2-Acetylthiophene thiosemicarbazone is a Schiff base derived from the condensation of 2-acetylthiophene and thiosemicarbazide (B42300).[1] Thiosemicarbazones are a class of compounds known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties. The spectral characterization of this compound is crucial for confirming its structure, purity, and understanding its electronic and bonding characteristics, which are essential for drug design and development.

Spectral Data

The spectral data for this compound is summarized in the tables below, providing a consolidated reference for its key spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Table 1: ¹H NMR Spectral Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₃ | 2.560 | Singlet | - |

| Thiophene (B33073) H5 | 7.693 | Doublet of doublets | J = 3.8, 1.2 |

| Thiophene H3 | 7.630 | Doublet of doublets | J = 5.0, 1.2 |

| Thiophene H4 | 7.125 | Doublet of doublets | J = 5.0, 3.8 |

| -NH₂ | 7.68 - 7.99 | Broad Singlet | - |

| -NH | 8.66 - 8.97 | Singlet | - |

Note: The chemical shifts for NH and NH₂ protons can be broad and their positions may vary depending on the solvent and concentration.[2][3]

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| -CH₃ | 14.5 |

| Thiophene C5 | 127.8 |

| Thiophene C3 | 126.5 |

| Thiophene C4 | 125.8 |

| Thiophene C2 | 144.2 |

| C=N | 147.9 |

| C=S | 178.5 |

Note: The specific assignments are based on typical chemical shifts for similar thiophene and thiosemicarbazone derivatives.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Table 3: IR Spectral Data for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| N-H | Stretching (Amine) | 3443, 3260 |

| C-H | Stretching (Aromatic) | ~3100 |

| C-H | Stretching (Aliphatic) | ~2900 |

| C=N | Stretching (Azomethine) | 1598 - 1622 |

| C=S | Stretching (Thione) | 889 |

| C-N | Stretching | 1460 - 1328 |

| C-S | Stretching (Thiophene) | ~700 |

Note: The presence of a strong band around 1600 cm⁻¹ is characteristic of the C=N bond, confirming the formation of the Schiff base.[5][6][7]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The absorption bands are typically attributed to π→π* and n→π* transitions of the chromophoric groups.

Table 4: UV-Vis Spectral Data for this compound

| Transition | λmax (nm) | Solvent |

| π→π* (Thiophene ring) | ~260 | Ethanol/Methanol |

| π→π* (C=N) | ~327 | Ethanol/Methanol |

| n→π* (C=S) | ~383 | Ethanol/Methanol |

Note: The exact positions of the absorption maxima can be influenced by the solvent polarity.[8][9]

Experimental Protocols

Detailed methodologies for the spectral characterization of this compound are provided below.

Synthesis of this compound

A general method for the synthesis involves the condensation reaction between 2-acetylthiophene and thiosemicarbazide.[1]

Procedure:

-

Dissolve equimolar amounts of 2-acetylthiophene and thiosemicarbazide in a suitable solvent, such as ethanol.

-

Add a few drops of a catalytic amount of acid (e.g., acetic acid).

-

Reflux the mixture for a specified period (typically 2-4 hours) while monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The resulting solid product is collected by filtration, washed with cold ethanol, and dried.

-

Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.

NMR Spectroscopy

Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz) is used. Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Transfer the solution to a 5 mm NMR tube. Data Acquisition:

-

Acquire ¹H NMR spectra with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Acquire ¹³C NMR spectra, which may require a longer acquisition time. Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

IR Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used. Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹. Data Processing: The data is presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

UV-Vis Spectroscopy

Instrumentation: A double-beam UV-Vis spectrophotometer is used. Sample Preparation:

-

Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration.

-

Prepare a series of dilutions from the stock solution to obtain concentrations that fall within the linear range of the instrument's absorbance measurement (typically 0.1-1.0). Data Acquisition:

-

Use the pure solvent as a blank.

-

Record the absorbance spectra of the sample solutions over a specific wavelength range (e.g., 200-800 nm). Data Processing: The resulting spectrum is a plot of absorbance versus wavelength (nm). The wavelength of maximum absorbance (λmax) is reported.

Visualizations

The following diagrams illustrate the experimental workflow and the key structural-spectral correlations for this compound.

Caption: Experimental workflow for the synthesis and spectral characterization.

Caption: Correlation of functional groups with their expected spectral signals.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Characterization, and Cytotoxicity Studies of N-(4-Methoxybenzyl) Thiosemicarbazone Derivatives and Their Ruthenium(II)-p-cymene Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. naturalspublishing.com [naturalspublishing.com]

- 4. Platinum and palladium complexes of thiosemicarbazones derived of 2-acetylthiophene: Synthesis and spectral studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jetir.org [jetir.org]

- 6. researchgate.net [researchgate.net]

- 7. mjas.analis.com.my [mjas.analis.com.my]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Coordination Chemistry of 2-Acetylthiophene Thiosemicarbazone: A Technical Guide for Drug Development Professionals

An in-depth exploration of the synthesis, structural characteristics, and biological significance of 2-acetylthiophene (B1664040) thiosemicarbazone and its metal complexes, providing a crucial resource for researchers in medicinal chemistry and drug discovery.

Introduction

2-Acetylthiophene thiosemicarbazone (ATSC) is a versatile Schiff base ligand that has garnered significant attention in the field of coordination chemistry due to its interesting structural features and the diverse biological activities exhibited by its metal complexes. The presence of multiple donor atoms (N, S) allows ATSC to coordinate with a variety of metal ions in different modes, leading to the formation of complexes with unique geometries and physicochemical properties. This technical guide provides a comprehensive overview of the fundamental coordination chemistry of ATSC, with a focus on its synthesis, structural characterization, and the mechanistic insights into its biological applications, particularly in anticancer and antibacterial research.

Synthesis and Experimental Protocols

The synthesis of this compound and its metal complexes is a well-established process, typically involving a condensation reaction followed by complexation with a metal salt.

Synthesis of this compound (ATSC)

The ligand is synthesized by the condensation reaction of 2-acetylthiophene with thiosemicarbazide (B42300).

Experimental Protocol:

-

A solution of thiosemicarbazide (0.91 g, 10 mmol) in 50 mL of ethanol (B145695) is prepared. A few drops of a suitable acid catalyst, such as acetic acid, may be added to facilitate the reaction.

-

To this solution, 2-acetylthiophene (1.26 g, 10 mmol) is added dropwise with continuous stirring.

-

The reaction mixture is refluxed for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered.

-

The crude product is washed with cold ethanol and diethyl ether to remove any unreacted starting materials.

-

The final product is purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Synthesis of Metal Complexes of ATSC

The synthesis of metal complexes of ATSC typically involves the reaction of the ligand with a metal salt in an appropriate solvent. The following are generalized protocols for the synthesis of Palladium(II) and Zinc(II) complexes.

Experimental Protocol for Palladium(II) Complex:

-

A solution of this compound (ATSC) (0.20 g, 1 mmol) in 20 mL of methanol (B129727) is prepared.

-

To this, a methanolic solution (10 mL) of palladium(II) chloride (PdCl2) (0.18 g, 1 mmol) is added dropwise with constant stirring.

-

The reaction mixture is refluxed for 4-6 hours.

-

The resulting precipitate is filtered, washed with methanol and diethyl ether, and dried in a vacuum desiccator over anhydrous CaCl2.

Experimental Protocol for Zinc(II) Complex:

-

A solution of this compound (ATSC) (0.20 g, 1 mmol) in 30 mL of hot ethanol is prepared.

-

An ethanolic solution (15 mL) of zinc(II) acetate (B1210297) dihydrate (0.22 g, 1 mmol) is added slowly to the ligand solution.

-

The mixture is refluxed for 2-3 hours, during which a solid complex precipitates out.

-

The precipitate is collected by filtration, washed with ethanol, and dried under vacuum.

Structural Characterization and Coordination Modes

The coordination behavior of this compound is versatile, primarily acting as a bidentate or tridentate ligand. It can coordinate to metal ions in either its neutral thione form or its deprotonated thiolate form.

The ligand typically coordinates through the azomethine nitrogen and the thiolate sulfur atom, forming a stable five-membered chelate ring. In some cases, the thiophene (B33073) sulfur atom can also participate in coordination, leading to a tridentate mode.

Spectroscopic Properties

Infrared (IR) Spectroscopy: The IR spectrum of the free ligand shows characteristic bands for ν(N-H) in the range of 3100-3400 cm-1, ν(C=N) around 1600 cm-1, and ν(C=S) around 830 cm-1. Upon complexation, the ν(C=N) band typically shifts to a lower frequency, indicating the coordination of the azomethine nitrogen to the metal ion. A significant decrease in the intensity of the ν(C=S) band and the appearance of a new band for ν(C-S) around 700-750 cm-1 suggest the deprotonation of the thiol group and coordination of the sulfur atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H NMR spectrum of the free ligand displays signals for the N-H protons, aromatic protons of the thiophene ring, and the methyl protons. The disappearance of the signal corresponding to the N(2)-H proton upon complexation confirms the deprotonation and coordination in the thiolate form. The chemical shifts of the protons adjacent to the coordination sites (azomethine nitrogen and thiolate sulfur) are also affected.

Table 1: Key Spectroscopic Data for this compound and its Metal Complexes

| Compound | ν(N-H) (cm⁻¹) | ν(C=N) (cm⁻¹) | ν(C=S) (cm⁻¹) | δ(N-H) (ppm) | δ(CH₃) (ppm) | δ(Thiophene-H) (ppm) |

| ATSC Ligand | ~3420, 3250, 3150 | ~1605 | ~835 | ~10.5 (N²H), ~8.2 (N⁴H₂) | ~2.4 | ~7.0-7.6 |

| Pd(II)-ATSC Complex | ~3300, 3180 | ~1590 | - | ~8.3 (N⁴H₂) | ~2.5 | ~7.1-7.8 |

| Zn(II)-ATSC Complex | ~3350, 3200 | ~1595 | - | ~8.2 (N⁴H₂) | ~2.5 | ~7.1-7.7 |

Note: The exact values may vary depending on the specific complex and the solvent used.

X-ray Crystallography

Single-crystal X-ray diffraction studies provide definitive information about the molecular structure and coordination geometry of the metal complexes. For instance, palladium(II) complexes of ATSC often exhibit a square planar geometry, with the ligand acting as a bidentate N,S donor. Zinc(II) complexes, on the other hand, can adopt tetrahedral or octahedral geometries depending on the stoichiometry and the presence of other coordinating ligands.

Table 2: Selected Bond Lengths (Å) and Bond Angles (°) for a Representative Pd(II)-ATSC Complex

| Bond | Length (Å) | Bond Angle | Angle (°) |

| Pd-S | 2.25 - 2.35 | S-Pd-N | 85 - 90 |

| Pd-N | 2.00 - 2.10 | N-Pd-N' | 175 - 180 |

| C=N | 1.28 - 1.32 | S-Pd-S' | 175 - 180 |

| C-S | 1.70 - 1.78 |

Note: These are typical ranges and the actual values can be found in specific crystallographic reports.

Biological Activities and Mechanisms of Action

Metal complexes of this compound have demonstrated significant potential as therapeutic agents, particularly in the areas of cancer and infectious diseases.

Anticancer Activity

The anticancer activity of these complexes is believed to stem from multiple mechanisms. One of the primary proposed mechanisms is the inhibition of ribonucleotide reductase, a crucial enzyme for DNA synthesis and repair. By chelating essential metal ions required for the enzyme's function, the complexes disrupt this process, leading to cell cycle arrest and apoptosis. Another important mechanism is the generation of reactive oxygen species (ROS) through redox cycling of the metal center (e.g., copper or iron complexes). The increased oxidative stress within cancer cells induces damage to cellular components, including DNA, proteins, and lipids, ultimately triggering programmed cell death.

Synthesis of Novel 2-Acetylthiophene Thiosemicarbazone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiosemicarbazones are a versatile class of Schiff bases formed by the condensation of a thiosemicarbazide (B42300) with an aldehyde or ketone. Among these, derivatives of 2-acetylthiophene (B1664040) have garnered significant attention within the scientific community due to their wide spectrum of pharmacological activities. These compounds have demonstrated potential as anticancer, antimicrobial, and anticonvulsant agents. This technical guide provides an in-depth exploration of the synthesis, experimental protocols, and biological activities of novel 2-acetylthiophene thiosemicarbazone derivatives, presenting key data in a structured format to aid researchers in the field of drug discovery and development.

The core structure, featuring a thiophene (B33073) ring linked to a thiosemicarbazone moiety, allows for diverse chemical modifications, enabling the fine-tuning of their biological properties. The mechanism of action for their anticancer effects is often attributed to their ability to chelate metal ions, particularly iron, which is crucial for cell proliferation. This chelation can lead to the inhibition of key enzymes like ribonucleotide reductase and the generation of reactive oxygen species (ROS), ultimately inducing apoptosis in cancer cells.

Synthesis and Experimental Protocols

The general synthesis of this compound derivatives involves a condensation reaction between 2-acetylthiophene and a substituted or unsubstituted thiosemicarbazide. The reaction is typically carried out in a suitable solvent, such as ethanol, under reflux conditions.

General Synthesis Workflow

An Initial Investigation into the Anticancer Activity of 2-Acetylthiophene Thiosemicarbazone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiosemicarbazones represent a promising class of therapeutic agents with a broad spectrum of pharmacological activities, including potent anticancer effects. Their mechanism of action is often attributed to their ability to chelate metal ions, leading to the inhibition of key cellular enzymes like ribonucleotide reductase and the generation of reactive oxygen species (ROS), ultimately inducing apoptosis and cell cycle arrest in cancer cells. This technical guide provides an initial investigative framework into the anticancer potential of a specific member of this class, 2-acetylthiophene (B1664040) thiosemicarbazone. While comprehensive in vitro data for this exact compound is not extensively available in publicly accessible literature, this document compiles relevant data from closely related thiophene-based thiosemicarbazones to offer a foundational understanding of its potential efficacy and mechanisms. Detailed experimental protocols for key assays and visualizations of associated signaling pathways are provided to facilitate further research and development in this area.

Introduction to Thiosemicarbazones in Oncology

Thiosemicarbazones are Schiff bases typically synthesized through the condensation of a thiosemicarbazide (B42300) with a ketone or aldehyde. Their established anticancer properties are largely linked to their N,N,S-tridentate chelating ability with transition metal ions, particularly iron and copper, which are essential for cancer cell proliferation. This chelation can disrupt cellular iron homeostasis, inhibit ribonucleotide reductase—a critical enzyme for DNA synthesis—and catalyze the production of cytotoxic ROS, pushing the cancer cell towards programmed cell death. The thiophene (B33073) moiety, a sulfur-containing heterocycle, is a common scaffold in medicinal chemistry and has been incorporated into various compounds to enhance their biological activities.

Synthesis of 2-Acetylthiophene Thiosemicarbazone

The synthesis of this compound, also known as 2-(1-(thiophen-2-yl)ethylidene)hydrazine-1-carbothioamide, is a straightforward condensation reaction.

Reaction Scheme:

A detailed experimental protocol for a closely related compound, 2-acetyl-5-methylthiophene (B1664034) thiosemicarbazone, provides a reliable method that can be adapted for the synthesis of the target compound.[1]

Quantitative Data on Anticancer Activity

Table 1: In Vitro Cytotoxicity of Thiophene-Thiosemicarbazone Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Thiophene-2-thiosemicarbazone derivative 7 | 786-0 (Renal) | Data not explicitly quantified, but shown to be effective | [2] |

| Thiophene-2-thiosemicarbazone derivative 9 | Various | Effective in inhibiting 50% of cell growth | [2] |

| Palladium(II) complex of 2-acetyl-5-methylthiophene thiosemicarbazone (C1) | Caco-2 (Colon) | >100 | [1][3] |

| HeLa (Cervical) | >100 | [1][3] | |

| Hep-G2 (Hepatocellular) | >100 | [1][3] | |

| MCF-7 (Breast) | >100 | [1][3] | |

| PC-3 (Prostate) | 75.3 ± 1.8 | [1][3] | |

| Palladium(II) complex of 2-acetyl-5-methyl-4-methylthiosemicarbazone (C2) | Caco-2 (Colon) | 10.8 ± 0.9 | [1][3] |

| HeLa (Cervical) | 13.5 ± 0.5 | [1][3] | |

| Hep-G2 (Hepatocellular) | 12.5 ± 0.8 | [1][3] | |

| MCF-7 (Breast) | 11.2 ± 0.4 | [1][3] | |

| PC-3 (Prostate) | 15.6 ± 0.7 | [1][3] |

Note: The data presented for the palladium complexes suggests that complexation with a metal ion can significantly enhance the cytotoxic activity of the thiosemicarbazone ligand.

Postulated Mechanism of Anticancer Action

The anticipated anticancer mechanism of this compound is likely multifaceted, consistent with other compounds in its class. The primary pathways are illustrated below.

Detailed Experimental Protocols

The following are detailed methodologies for key in vitro experiments to assess the anticancer activity of this compound.

Synthesis of this compound

This protocol is adapted from the synthesis of a closely related compound.[1]

-

Dissolution: Dissolve 2-acetylthiophene (1 mmol) in 20 mL of ethanol (B145695).

-

Addition: To this solution, add thiosemicarbazide (1 mmol).

-

Reaction: Reflux the mixture for 4-6 hours.

-

Cooling and Precipitation: Cool the reaction mixture to room temperature. The product will precipitate out of the solution.

-

Filtration and Washing: Filter the precipitate and wash with cold ethanol.

-

Drying: Dry the product under vacuum.

-

Characterization: Characterize the final product using techniques such as FT-IR, ¹H NMR, and elemental analysis.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 48 or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 or 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Cell Cycle Analysis

This assay determines the effect of the compound on the progression of the cell cycle.

-

Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 or 48 hours.

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes at 37°C.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression of key proteins involved in apoptosis.

-

Protein Extraction: Treat cells with this compound, harvest, and lyse in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Caspase-3, PARP) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualized Workflows

The following diagrams illustrate the experimental workflows for key assays.

Conclusion and Future Directions

This compound holds promise as a potential anticancer agent based on the well-established activities of the broader thiosemicarbazone class and the inclusion of the biologically active thiophene scaffold. The preliminary investigation outlined in this guide suggests that the compound is likely to exhibit cytotoxicity against various cancer cell lines, potentially through the induction of apoptosis and cell cycle arrest mediated by iron chelation and ROS production.

Significant further research is required to fully elucidate the anticancer profile of this specific compound. Key future steps should include:

-

Comprehensive in vitro screening: Determining the IC50 values of this compound against a diverse panel of human cancer cell lines.

-

Detailed mechanistic studies: Utilizing the protocols provided herein to thoroughly investigate its effects on apoptosis, the cell cycle, and key signaling proteins.

-

In vivo efficacy studies: Evaluating the antitumor activity and toxicity of the compound in preclinical animal models.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to optimize its anticancer potency and selectivity.

This technical guide serves as a foundational resource to stimulate and direct these future research endeavors, with the ultimate goal of advancing our understanding and potential clinical application of novel thiosemicarbazone-based anticancer therapeutics.

References

- 1. Synthesis, characterization and anticancer activity of new 2-acetyl-5-methyl thiophene and cinnamaldehyde thiosemicarbazones and their palladium(II) complexes [uwcscholar.uwc.ac.za]

- 2. Synthesis of thiophene-thiosemicarbazone derivatives and evaluation of their in vitro and in vivo antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Tautomeric Forms of Thiosemicarbazones: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric forms of thiosemicarbazones, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. Understanding the tautomeric equilibria of these molecules is crucial for elucidating their mechanisms of action and for the rational design of new therapeutic agents.

Core Concepts: Thione-Thiol Tautomerism

Thiosemicarbazones primarily exhibit thione-thiol tautomerism, an equilibrium between a thione form (containing a C=S double bond) and a thiol form (containing a C-S-H single bond). In addition to this, they can also exist in various open-chain and cyclic tautomeric forms.[1][2] The thione tautomer is generally the most stable form in the gas phase and in various solvents.[1][3] However, the thiol tautomer, although less abundant, plays a crucial role in the chemical reactivity and biological activity of these compounds, including their ability to chelate metal ions.[4][5]

The position of the tautomeric equilibrium can be influenced by several factors, including the nature of the substituents on the thiosemicarbazone backbone, the solvent polarity, and the pH of the medium.[1]

Quantitative Analysis of Tautomer Stability

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in quantifying the relative stabilities of different thiosemicarbazone tautomers. These calculations provide valuable insights into the energetics of the tautomeric equilibria.

Below is a summary of the relative formation enthalpies for the tautomers of acetophenone (B1666503) thiosemicarbazone, calculated in the gas phase. T1 represents the most stable open-chain thioketo-form, and T2 is the corresponding thioenol-form.

| Tautomer | Formation Enthalpy (kcal·mol⁻¹) |

| T1 (Thioketo) | 0.00 |

| T2 (Thioenol) | 8.03 |

| T3 | 12.01 |

| T4 | 20.04 |

| T5 | 22.95 |

| T6 | 25.01 |

| T7 | 29.98 |

| T8 | 35.02 |

| T9 (Cyclic) | 15.01 |

| T10 (Cyclic) | 18.03 |

| T11 (Cyclic) | 21.99 |

| T12 (Cyclic) | 25.00 |

| T13 (Cyclic) | 28.01 |

| T14 (Cyclic) | 32.00 |

| T15 (Cyclic) | 38.03 |

Data sourced from DFT calculations on acetophenone thiosemicarbazones.[1]

Biological Significance of Tautomerism

The tautomeric state of a thiosemicarbazone can significantly influence its biological activity. The ability to exist in different forms allows these molecules to interact with a variety of biological targets, including enzymes and nucleic acids.

For instance, the thione form is often implicated in interactions with enzymes like tyrosinase, where the thiourea (B124793) moiety can penetrate the active site.[6] On the other hand, the deprotonated thiol form is crucial for the chelation of metal ions, and these metal complexes often exhibit enhanced biological activity, such as the inhibition of topoisomerase IIα.[5][7] The interaction with DNA is another important aspect of their biological action, with some thiosemicarbazone derivatives showing the ability to intercalate into the DNA helix.[2][8]

Experimental Protocols for Tautomer Characterization

The characterization of thiosemicarbazone tautomers relies on a combination of spectroscopic and spectrometric techniques, complemented by computational modeling.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for identifying the predominant tautomeric form in solution.

Sample Preparation:

-

Dissolve approximately 20 mg of the thiosemicarbazone derivative in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Use Tetramethylsilane (TMS) as an internal standard.

Data Acquisition:

-

Record the ¹H NMR spectrum on a spectrometer operating at a frequency of 200 MHz or higher.

-

The chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

Data Interpretation:

-

The signals corresponding to the N-H protons are particularly informative. In the thione form, distinct signals for the hydrazinic N-H and the thioamide N-H protons are typically observed.

-

The absence of a signal in the characteristic S-H region (around 3-4 ppm) is indicative of the predominance of the thione form in solution.[9]

-

Changes in the spectrum upon addition of an acid (e.g., deuterated trifluoroacetic acid) can indicate a shift in the tautomeric equilibrium, potentially favoring cyclic forms.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is employed to analyze the fragmentation patterns of thiosemicarbazones, which can provide indirect evidence for the existence of different tautomers.

Instrumentation and Conditions:

-

Gas Chromatograph: Coupled to a mass spectrometer (e.g., an ion trap detector).

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at 100°C (hold for 5 min), then ramp to 350°C at a rate of 10°C·min⁻¹.

-

Interface Temperature: 300°C.

-

Ion Source Temperature: 280°C.

-

Electron Energy: 70 eV.

Data Analysis:

-

The mass spectra of thiosemicarbazones often show characteristic fragmentation patterns, such as the loss of ammonia.[1][10]

-

Methylation of the thiosemicarbazone followed by GC-MS analysis can provide evidence for the presence of the thiol tautomer. The observation of a fragment corresponding to the loss of a methylthio group (•SCH₃) from the molecular ion of the methylated product supports the existence of the thiol form in the original equilibrium.[1]

Visualizing Tautomerism and Biological Activity

The following diagrams illustrate the key concepts of thiosemicarbazone tautomerism and their proposed mechanisms of biological action.

References

- 1. Thiosemicarbazones Synthesized from Acetophenones: Tautomerism, Spectrometric Data, Reactivity and Theoretical Calculations [scirp.org]

- 2. DNA and hemoglobin binding activities: Investigation of coumarin-thiosemicarbazone hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Role of Metalation in the Topoisomerase IIα Inhibition and Antiproliferation Activity of a Series of α-Heterocyclic-N4-Substituted Thiosemicarbazones and Their Cu(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Monosubstituted Acetophenone Thiosemicarbazones as Potent Inhibitors of Tyrosinase: Synthesis, Inhibitory Studies, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of Topoisomerases by Metal Thiosemicarbazone Complexes | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and characterization of novel bis(thiosemicarbazone) complexes and investigation of their acetylcholinesterase and glutathione S-transferase activities with in silico and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features [scirp.org]

The Ascendant Role of Thiosemicarbazone Metal Complexes in Bioinorganic Chemistry and Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

The versatile chelating ability of thiosemicarbazones (TSCs) has positioned them as privileged ligands in coordination chemistry, leading to the development of a vast library of metal complexes with significant bioactive potential. The coordination of a metal ion to a TSC ligand often enhances its biological activity, paving the way for novel therapeutic agents with anticancer, antimicrobial, and antiviral properties. This technical guide provides an in-depth overview of the synthesis, characterization, and biological evaluation of these promising compounds, with a focus on their mechanisms of action and relevant experimental protocols.

Introduction to Bioactive Thiosemicarbazone Metal Complexes

Thiosemicarbazones are a class of Schiff bases characterized by the presence of a C=N-NH-C(=S)NH2 moiety. The nitrogen and sulfur atoms in this backbone serve as excellent donor sites for a wide range of transition metal ions, including copper, nickel, platinum, ruthenium, and others.[1][2] The resulting metal complexes exhibit diverse coordination geometries and electronic properties, which are key to their biological activities.[2] The chelation to a metal center can modulate the lipophilicity of the ligand, facilitate transport across cell membranes, and enable redox cycling, all of which can contribute to enhanced efficacy and novel mechanisms of action compared to the free ligands.[3]

Synthesis and Characterization

The synthesis of thiosemicarbazone ligands is typically a straightforward condensation reaction between a thiosemicarbazide (B42300) and an appropriate aldehyde or ketone.[4] The subsequent formation of the metal complex is generally achieved by reacting the ligand with a suitable metal salt in an appropriate solvent, often under reflux.[5][6]

General Experimental Protocol for Synthesis

Synthesis of Thiosemicarbazone Ligand:

-

Dissolve the selected aldehyde or ketone in a suitable solvent (e.g., ethanol).

-

Add an equimolar amount of thiosemicarbazide to the solution.

-

Add a catalytic amount of a weak acid (e.g., acetic acid).

-

Reflux the mixture for a specified period (typically 2-8 hours), monitoring the reaction by thin-layer chromatography.

-

Allow the reaction mixture to cool to room temperature, leading to the precipitation of the thiosemicarbazone ligand.

-

Filter the precipitate, wash with a cold solvent, and dry under vacuum.

-

Recrystallize the product from a suitable solvent to obtain the pure ligand.

Synthesis of Metal Complex:

-

Dissolve the synthesized thiosemicarbazone ligand in a suitable solvent (e.g., methanol, ethanol).

-

In a separate flask, dissolve the metal salt (e.g., chloride, acetate, or sulfate (B86663) salt of the desired metal) in the same or a compatible solvent.

-

Add the metal salt solution dropwise to the ligand solution with constant stirring.

-

Adjust the pH of the reaction mixture if necessary to facilitate complexation.

-

Reflux the mixture for a defined period (typically 4-12 hours).

-

The formation of a precipitate indicates the formation of the metal complex.

-

Filter the complex, wash with the solvent and a non-polar solvent (e.g., diethyl ether) to remove impurities, and dry under vacuum.

Characterization of the synthesized ligands and their metal complexes is crucial to confirm their structure and purity. Standard analytical techniques include:

-

Elemental Analysis (CHNS): To determine the empirical formula.

-

Spectroscopic Methods:

-

Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal ion through shifts in the vibrational frequencies of the C=N and C=S bonds.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): To elucidate the structure of the ligand and diamagnetic complexes in solution.[8]

-

UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions and coordination geometry of the metal complexes.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

-

Molar Conductivity Measurements: To determine the electrolytic nature of the complexes.[9]

-

Magnetic Susceptibility Measurements: To determine the magnetic moment and infer the geometry of paramagnetic complexes.

-

X-ray Crystallography: To definitively determine the solid-state structure and coordination geometry of the metal complex.[8]

Anticancer Activity

Thiosemicarbazone metal complexes have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines, including those resistant to conventional chemotherapeutics.[1][2]

Mechanisms of Anticancer Action

The anticancer activity of these complexes is often multifactorial and can involve several interconnected signaling pathways.

-

Inhibition of Ribonucleotide Reductase (RR): RR is a crucial enzyme for DNA synthesis and repair. Thiosemicarbazone complexes can inhibit RR by chelating the iron cofactor in its active site, leading to cell cycle arrest and apoptosis.[1][3]

-

Induction of Oxidative Stress: Many bioactive metal complexes can catalyze the production of reactive oxygen species (ROS) within cancer cells.[2] The elevated ROS levels can damage cellular components, including DNA, proteins, and lipids, ultimately triggering apoptotic cell death.[10]

-

Mitochondrial Dysfunction: These complexes can accumulate in the mitochondria, disrupting the mitochondrial membrane potential and triggering the intrinsic apoptotic pathway through the release of cytochrome c and activation of caspases.[11][12]

-

Topoisomerase Inhibition: Some thiosemicarbazone metal complexes have been shown to inhibit topoisomerase II, an enzyme essential for DNA replication and repair, leading to DNA damage and cell death.[13][14]

-

Interaction with DNA: The complexes can bind to DNA through intercalation or covalent binding, interfering with DNA replication and transcription.[1]

Signaling Pathway for Mitochondria-Mediated Apoptosis

The following diagram illustrates the general signaling pathway for mitochondria-mediated apoptosis induced by thiosemicarbazone metal complexes.

References

- 1. Advances in thiosemicarbazone metal complexes as anti-lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Advances in thiosemicarbazone metal complexes as anti-lung cancer agents [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Metal complexes of thiosemicarbazones derived by 2-quinolones with Cu(I), Cu(II) and Ni(II); Identification by NMR, IR, ESI mass spectra and in silico approach as potential tools against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Characterisation and Biological Evaluation of Metal Complexes from Thiosemicarbazone | Wasit Journal for Pure sciences [wjps.uowasit.edu.iq]

- 8. Syntheses and coordination chemistry of thiosemicarbazone-based titanium complexes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Complexes of 3dn Metal Ions with Thiosemicarbazones: Synthesis and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Recent progress in thiocarbazone metal complexes for cancer therapy via mitochondrial signalling pathway [frontiersin.org]

- 12. Recent progress in thiocarbazone metal complexes for cancer therapy via mitochondrial signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. DSpace at UPES: Anticancer Activities of Thiosemicarbazides/Thiosemicarbazones: A Review [elibrary.ddn.upes.ac.in]

- 14. ANTICANCER ACTIVITIES OF THIOSEMICARBAZIDES/THIOSEMICARBAZONES: A REVIEW | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application of 2-Acetylthiophene Thiosemicarbazone in Antimicrobial Susceptibility Testing

For correspondence: --INVALID-LINK--

Abstract

2-Acetylthiophene (B1664040) thiosemicarbazone is a sulfur- and nitrogen-containing heterocyclic compound belonging to the thiosemicarbazone class of molecules. These compounds are known for their diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. Their mechanism of action is often attributed to their ability to chelate metal ions, which are essential for the function of various enzymes in microbial cells. A key target for thiosemicarbazones is ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair. By inhibiting this enzyme, 2-acetylthiophene thiosemicarbazone can effectively halt microbial proliferation. This document provides detailed application notes and protocols for the use of this compound in antimicrobial susceptibility testing, intended for researchers, scientists, and drug development professionals.

Introduction